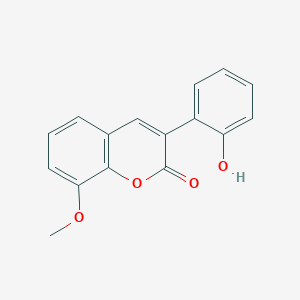![molecular formula C16H13N3O2 B8042031 [3-(4-Methyl-5-phenyltriazol-2-yl)phenyl] formate](/img/structure/B8042031.png)
[3-(4-Methyl-5-phenyltriazol-2-yl)phenyl] formate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-(4-Methyl-5-phenyltriazol-2-yl)phenyl] formate: is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features a triazole ring, which is known for its stability and versatility in various chemical reactions. The presence of a phenyl group and a formate ester further enhances its reactivity and potential utility in different fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [3-(4-Methyl-5-phenyltriazol-2-yl)phenyl] formate typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cycloaddition reaction between an azide and an alkyne
Attachment of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts alkylation or acylation reaction, using a suitable phenyl derivative and a Lewis acid catalyst.
Formylation: The final step involves the formylation of the triazole-phenyl intermediate. This can be achieved using formic acid or its derivatives under acidic or basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully selected to ensure high efficiency and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the triazole ring, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the formate ester, converting it into an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [3-(4-Methyl-5-phenyltriazol-2-yl)phenyl] formate is used as a building block for the synthesis of more complex molecules. Its triazole ring is particularly valuable in click chemistry, a method for quickly and reliably joining small units together.
Biology
The compound’s stability and reactivity make it useful in biological studies, particularly in the development of enzyme inhibitors and probes for studying biochemical pathways.
Medicine
In medicine, derivatives of this compound are being explored for their potential as therapeutic agents, including antimicrobial and anticancer properties.
Industry
Industrially, the compound is used in the synthesis of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism by which [3-(4-Methyl-5-phenyltriazol-2-yl)phenyl] formate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The triazole ring can coordinate with metal ions, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- [3-(4-Methyl-5-phenyltriazol-2-yl)phenol]
- [3-(4-Methyl-5-phenyltriazol-2-yl)phenyl] acetate
Uniqueness
Compared to similar compounds, [3-(4-Methyl-5-phenyltriazol-2-yl)phenyl] formate offers a unique combination of stability and reactivity due to the presence of the formate ester. This makes it particularly useful in applications requiring precise control over chemical reactions and product formation.
Propiedades
IUPAC Name |
[3-(4-methyl-5-phenyltriazol-2-yl)phenyl] formate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2/c1-12-16(13-6-3-2-4-7-13)18-19(17-12)14-8-5-9-15(10-14)21-11-20/h2-11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVPHNDIPSLVZKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(N=C1C2=CC=CC=C2)C3=CC(=CC=C3)OC=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-amino-2-[(E)-2-(4-amino-2-cyanophenyl)ethenyl]benzonitrile](/img/structure/B8041980.png)




![4-[5-(4-Chlorophenyl)-4-cyano-3,4-dihydropyrazol-2-yl]benzenesulfonamide](/img/structure/B8042018.png)



![N-[4-chloro-1-(2-cyanoethyl)-3-methylpyrazolo[3,4-b]quinolin-7-yl]acetamide](/img/structure/B8042032.png)


![N,3-dimethyl-4-[4-(trifluoromethylsulfonyl)phenoxy]benzamide](/img/structure/B8042049.png)
